Product packaging for Fluorine F 18 fluorthanatrace(Cat. No.:CAS No. 1567375-87-4)

Fluorine F 18 fluorthanatrace

Cat. No.: B12726182
CAS No.: 1567375-87-4
M. Wt: 324.3 g/mol
InChI Key: DUYPGBKQTGXZRE-AWDFDDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorine F 18 fluorthanatrace (18F-FTT) is a positron-emitting radiopharmaceutical developed as a novel radiotracer for imaging Poly (ADP-Ribose) Polymerase-1 (PARP-1) using positron emission tomography (PET) . PARP-1 is a critical enzyme in DNA repair pathways and a primary therapeutic target for a class of drugs known as PARP inhibitors (PARPi) . This radiotracer enables non-invasive quantification of PARP-1 expression levels in vivo, providing a functional biomarker for researching cancer therapeutics and response . The primary research application of 18F-FTT is in the field of oncology, particularly for investigating PARP inhibitor therapy in cancers such as breast and ovarian cancer . Recent clinical evidence demonstrates its value as a predictive biomarker; in studies of breast cancer patients, baseline 18F-FTT uptake and its change after initiation of PARPi treatment were significantly correlated with progression-free survival . This suggests 18F-FTT PET imaging can help identify patients most likely to respond to PARPi, providing distinct information from genetic features like homologous recombination deficiency (HRD) scores . The mechanism of action is based on the high-specificity binding of the radiotracer to the PARP-1 enzyme . After intravenous administration, the uptake in tumor tissues, measurable as Standardized Uptake Value (SUV) on PET/CT scans, reflects the PARP-1 density and activity, allowing researchers to visualize and measure drug-target engagement in a live subject . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FN3O2 B12726182 Fluorine F 18 fluorthanatrace CAS No. 1567375-87-4

Properties

CAS No.

1567375-87-4

Molecular Formula

C18H16FN3O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one

InChI

InChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1

InChI Key

DUYPGBKQTGXZRE-AWDFDDCISA-N

Isomeric SMILES

C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCC[18F])C(=O)N1

Canonical SMILES

C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1

Origin of Product

United States

Radiochemistry and Radiosynthesis Methodologies of Fluorine F 18 Fluorthanatrace

Precursor Design and Chemical Synthesis for Radiofluorination

The successful synthesis of [¹⁸F]FTT hinges on the careful design and synthesis of a suitable precursor molecule that can be efficiently labeled with the positron-emitting radionuclide, fluorine-18 (B77423).

Tosylate Precursor Development and Optimization

The primary precursor for the radiosynthesis of [¹⁸F]FTT is a tosylate-containing molecule. snmjournals.orgupenn.edu The tosylate group serves as an excellent leaving group, facilitating its displacement by the incoming [¹⁸F]fluoride ion during the radiofluorination step. nih.govrsna.org The synthesis of this tosylate precursor begins with a phenol (B47542) substrate and ethylene (B1197577) ditosylate. snmjournals.org

Initial attempts at synthesizing [¹⁸F]FTT using a mesylate precursor proved to be less reproducible for automated production. snmjournals.org This led to the development and adoption of the tosylate precursor, which has demonstrated superior performance in terms of ease of purification, higher yield, and greater reproducibility in automated synthesis modules. snmjournals.org The switch to the tosylate precursor was a critical optimization step, with one study noting an increase in decay-corrected yield from about 5% with the mesylate precursor to around 50% with the tosylate precursor. nih.gov

Structural Analogs Derived from Rucaparib (B1680265) Scaffold

[¹⁸F]Fluorthanatrace was designed based on the structure of rucaparib, a potent PARP inhibitor. upenn.edunih.gov The core structure of rucaparib was modified by adding a fluoroethyl group to enable radiofluorination with ¹⁸F. upenn.edunih.gov This strategic design ensures that [¹⁸F]FTT retains a high binding affinity for PARP-1. upenn.edunih.gov

Another structural analog derived from the rucaparib scaffold is ¹²⁵I-KX1. upenn.edunih.gov This radioiodinated compound has been instrumental in the preclinical evaluation and validation of [¹⁸F]FTT. upenn.edunih.gov It is utilized in in vitro studies, such as homogenate radioligand-binding assays and autoradiography, to measure PARP-1 expression levels in tissue samples, providing crucial data to cross-validate the results obtained from [¹⁸F]FTT PET imaging. upenn.edunih.gov While some sources suggest [¹⁸F]FTT is derived from AG14361, another PARP inhibitor, others clearly state its basis on the rucaparib scaffold. semanticscholar.orgsnmjournals.org

¹⁸F-Radiolabeling Strategies

The introduction of the fluorine-18 isotope onto the precursor molecule is a critical step in the synthesis of [¹⁸F]FTT. This process is achieved through carefully controlled chemical reactions.

Nucleophilic Substitution Reactions with [¹⁸F]Fluoride

The radiosynthesis of [¹⁸F]FTT is accomplished through a one-step nucleophilic substitution reaction. rsna.orgnih.gov In this reaction, the tosylate precursor is reacted with [¹⁸F]fluoride. rsna.orgnih.gov The [¹⁸F]fluoride, produced in a cyclotron, is first dried and then reacted with the precursor at an elevated temperature, typically around 100-105°C for approximately 10 minutes. snmjournals.orgupenn.edunih.govnih.gov This process involves the displacement of the tosylate leaving group by the [¹⁸F]fluoride ion. nih.govrsna.org To enhance the reactivity of the [¹⁸F]fluoride, it is often complexed with a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base such as potassium carbonate (K₂CO₃). snmjournals.orgnih.gov

Automated Synthesis Module Adaptation and Validation

A key factor in the widespread use of [¹⁸F]FTT for clinical and preclinical research is the successful adaptation of its synthesis to automated modules. nih.govresearchgate.net This automation ensures a safe, reproducible, and cGMP (current Good Manufacturing Practice) compliant production of the radiotracer. snmjournals.orgresearchgate.net The synthesis has been successfully implemented on various commercial PET synthesis modules, including the GE FXN Pro and AllinOne modules. snmjournals.orge-century.usnih.gov

The automated process typically involves the elution of [¹⁸F]fluoride from an ion exchange cartridge, azeotropic drying, reaction with the tosylate precursor, and subsequent purification by high-performance liquid chromatography (HPLC). snmjournals.orge-century.usnih.gov The entire automated synthesis can be completed in about 60 minutes. snmjournals.orgupenn.edunih.gov The development of these robust, automated synthesis methods has been fundamental to enabling multi-site clinical trials and the potential for commercialization. upenn.edunih.gov

Radiochemical Yield and Molar Activity Optimization for Research Applications

For any radiotracer to be viable for research and potential clinical use, its synthesis must be optimized to produce a sufficient quantity (radiochemical yield) and quality (molar activity).

Routine radiosynthesis of [¹⁸F]FTT results in decay-corrected radiochemical yields ranging from 18% to 60%. upenn.edunih.gove-century.usnih.gov The molar activity, a measure of the radioactivity per mole of the compound, is consistently high, with reported values in the range of 0.059–0.367 GBq/µmol (2.17–13.58 Ci/µmol) and specific activities greater than 2200 Ci/mmol. upenn.edunih.gove-century.us These high molar and specific activities are crucial for PET imaging, as they allow for the administration of a very small mass of the compound, minimizing the potential for pharmacological effects. nih.gov

The optimization of these parameters has been a focus of research, with studies demonstrating that the use of the tosylate precursor is key to achieving high and reproducible yields. snmjournals.org The entire synthesis and purification process is designed to be efficient, with a total time of approximately 55-60 minutes. snmjournals.orgupenn.edunih.gove-century.us

Interactive Data Table: Radiosynthesis Parameters for [¹⁸F]Fluorthanatrace

ParameterReported Value RangeReference
Precursor Tosylate snmjournals.orgupenn.edunih.gov
Reaction Temperature 100 - 105 °C snmjournals.orgupenn.edunih.govnih.gov
Reaction Time ~10 minutes snmjournals.orgupenn.edunih.govnih.gov
Total Synthesis Time ~60 minutes snmjournals.orgupenn.edunih.gov
Decay-Corrected Yield 18% - 60% upenn.edunih.gove-century.usnih.gov
Molar Activity 0.059–0.367 GBq/µmol upenn.edunih.gov
Specific Activity >2200 Ci/mmol e-century.us
Automated Synthesis Modules GE FXN Pro, AllinOne snmjournals.orge-century.usnih.gov

Quality Control Parameters for Research-Grade Radiotracer Production

Ensuring the quality and consistency of ¹⁸F-Fluorthanatrace is paramount for its use in research. This involves a series of rigorous tests to confirm its identity, purity, and safety. Each production batch must undergo these quality control (QC) checks before it can be released. Key QC specifications often follow guidelines from pharmacopoeias and regulatory bodies. nih.goviaea.orgiaea.org

A summary of typical quality control tests performed for ¹⁸F-labeled radiopharmaceuticals intended for human use is presented below.

Test Method Typical Specification Purpose
Appearance Visual InspectionClear, colorless, free of particulatesTo ensure the solution is free from visible contaminants.
pH pH Meter4.5 - 8.5To ensure the solution is suitable for injection. iaea.org
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keVTo confirm the presence of the positron-emitting ¹⁸F isotope. iaea.org
Radionuclidic Purity Half-life Measurement105 - 115 minutesTo verify the identity of ¹⁸F (t½ ≈ 109.7 min) and check for long-lived isotopic impurities. nih.gov
Radiochemical Purity HPLC / TLC≥ 95%To quantify the percentage of the total radioactivity that is in the form of ¹⁸F-Fluorthanatrace. nih.govspringermedizin.de
Chemical Purity HPLC (UV detector)Identify and quantify non-radioactive chemical impurities.To ensure that the amount of precursor and other chemical byproducts is below defined limits. nih.gov
Residual Solvents Gas Chromatography (GC)Below ICH limits (e.g., Ethanol (B145695) < 5000 ppm, Acetonitrile (B52724) < 410 ppm)To ensure that solvents used in the synthesis are removed to safe levels. shimadzu.comnih.gov
Bacterial Endotoxins LAL Test< 175 EU/V (Varies)To test for pyrogenic substances.
Sterility Culture MethodsNo microbial growthTo ensure the final product is sterile. This test is often completed after product release due to the short half-life. nih.gov

Radiochemical Purity Assessment

Radiochemical purity is a critical parameter that determines the proportion of the total radioactivity in the desired chemical form of [¹⁸F]Fluorthanatrace. ymaws.com Impurities can lead to poor image quality and altered biodistribution. The primary methods for assessing radiochemical purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.gov

For ¹⁸F-Fluorthanatrace, radio-HPLC is the standard method. springermedizin.de The system uses a radioactivity detector in series with a UV detector. This setup allows for the simultaneous identification of the radioactive product ([¹⁸F]Fluorthanatrace) and the non-radioactive chemical components, such as the precursor and the reference standard. nih.gov For routine production, a radiochemical purity of greater than 95% is typically required. springermedizin.de Studies have reported achieving radiochemical purities of over 99%. wustl.edu

TLC is a simpler, alternative method that can be used to quickly assess certain impurities, such as free [¹⁸F]fluoride. springermedizin.de A small spot of the radiopharmaceutical is placed on a TLC strip, which is then developed in a specific solvent system. The distribution of radioactivity on the strip reveals the proportion of different radiochemical species. ymaws.com

Residual Solvent Analysis

The synthesis of ¹⁸F-Fluorthanatrace involves the use of organic solvents, such as acetonitrile (MeCN), dimethyl sulfoxide (B87167) (DMSO), and ethanol (EtOH), for the reaction and subsequent purification steps. wustl.edushimadzu.com It is crucial to ensure that these solvents are removed to levels below the safety limits defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). shimadzu.com

Gas Chromatography (GC) is the standard method for the identification and quantification of residual solvents in radiopharmaceutical production. nih.govshimadzu.comnih.gov A small sample of the final product is injected into the GC system, where the volatile solvents are separated and detected, typically by a Flame Ionization Detector (FID). shimadzu.com The method must be sensitive enough to detect solvents at the parts-per-million (ppm) level. nih.gov

Table of Common Residual Solvents and Typical Limits

Solvent ICH Class Concentration Limit (ppm) Role in Synthesis
Acetonitrile2410Reaction solvent, HPLC mobile phase. shimadzu.comnih.gov
Dimethyl Sulfoxide (DMSO)25000Reaction solvent. wustl.edu
Ethanol35000Final formulation, stabilizer. wustl.edunih.gov
Isopropanol35000Cleaning and preparation. shimadzu.com
Acetone35000Cleaning and preparation. nih.gov

Advanced Radiosynthesis Techniques and Future Directions

While the current synthesis methods for ¹⁸F-Fluorthanatrace are robust, research continues into more efficient, faster, and more accessible production techniques. These advancements aim to improve radiochemical yields, simplify purification, and broaden the availability of this and other PET tracers.

Continuous-Flow and Solid-Phase Radiosynthesis Approaches

Continuous-flow microfluidics is an advanced synthesis technique that offers several advantages over traditional batch-based methods, including rapid heat and mass transfer, precise reaction control, and enhanced reproducibility. researchgate.net This technology has been successfully applied to the synthesis of various ¹⁸F-labeled compounds and holds promise for optimizing the production of ¹⁸F-Fluorthanatrace. The ability to automate and miniaturize the synthesis process can lead to higher yields and reduced consumption of expensive precursors. researchgate.net

Comparison of Radiosynthesis Methodologies

Methodology Description Advantages Relevance to ¹⁸F-Fluorthanatrace
Conventional Batch Synthesis Reactions are carried out in a single vessel on a macro scale.Well-established, widely used.Current standard method for ¹⁸F-FTT production. nih.gov
Continuous-Flow Synthesis Reagents are pumped through micro-channels or capillaries where the reaction occurs.Fast reaction times, high reproducibility, efficient mixing, suitable for automation. researchgate.netA future direction to potentially improve yield, speed, and consistency.
Solid-Phase Extraction (SPE) Purification Uses cartridges to purify the product, often replacing HPLC.Faster purification, simpler automation, reduced solvent use. snmjournals.orgCould streamline the current ¹⁸F-FTT process, reducing overall synthesis time.
Solid-Phase Synthesis The precursor is immobilized on a solid support for the reaction.Simplified purification, easy removal of excess reagents. nih.govA potential advanced strategy for producing ¹⁸F-FTT or similar complex molecules. nih.gov

Novel [¹⁸F]Fluoride Sources for Enhanced Radiochemical Efficiency

The efficiency of nucleophilic fluorination is highly dependent on the reactivity of the [¹⁸F]fluoride. The conventional method requires the meticulous azeotropic drying of cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. nih.gov This drying step is time-consuming and can be detrimental to sensitive precursors.

To overcome these limitations, researchers are exploring novel [¹⁸F]fluoride sources and activation methods. nih.gov One promising strategy involves the in-situ generation of reactive fluorinating agents. For example, [¹⁸F]tosyl fluoride (B91410) ([¹⁸F]TsF) has been developed as a versatile [¹⁸F]fluoride source that can bypass the need for azeotropic drying. wustl.edu This reagent can be generated using a continuous-flow, solid-phase method and has shown high reactivity in radiolabeling reactions. wustl.eduresearchgate.net

Other innovative approaches include:

Transition-metal-mediated fluorination: Using catalysts based on copper or nickel to facilitate the fluorination of challenging substrates, such as electron-rich aromatic rings. researchgate.netnih.gov

Sulfur [¹⁸F]fluoride exchange (SuFEx): An emerging "click chemistry" approach that allows for rapid and efficient ¹⁸F-labeling under mild conditions. nih.govacs.org

Aluminum-[¹⁸F]fluoride complexes: A simplified labeling method where a stable [Al¹⁸F]²⁺ complex is chelated by a suitable moiety on the target molecule, avoiding harsh conditions and complex purification. snmjournals.org

These advanced techniques have the potential to significantly enhance the radiochemical efficiency, specific activity, and accessibility of ¹⁸F-Fluorthanatrace and other next-generation PET radiotracers. nih.govacs.org

Molecular Mechanisms and Preclinical Pharmacodynamics of Fluorine F 18 Fluorthanatrace

Poly(ADP-Ribose) Polymerase-1 (PARP-1) as the Specific Molecular Target

PARP-1 is a key enzyme in cellular processes, most notably in the detection and repair of DNA damage. snmjournals.orgelsevierpure.com Its increased expression in a variety of cancers has made it an attractive target for therapeutic intervention and molecular imaging. nih.govsnmjournals.org

PARP-1 acts as a primary sensor for DNA single-strand breaks. embopress.org Upon detecting damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. nih.govresearchgate.net This PARylation cascade serves to recruit other DNA repair proteins to the site of damage, initiating the repair process. snmjournals.orgelsevierpure.comembopress.org In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the reliance on PARP-1 for DNA repair is heightened. nih.gov This dependency is exploited by PARP inhibitors (PARPi), which induce synthetic lethality in these cancer cells. nih.gov The function of [¹⁸F]FTT is to non-invasively quantify the expression of PARP-1, thereby providing a potential biomarker for predicting response to PARPi therapy. researchgate.net

Preclinical studies have consistently demonstrated the overexpression of PARP-1 in various cancer models. nih.gov For instance, in vivo studies using mouse models of human breast cancer and patient-derived ovarian cancer xenografts have shown significant uptake of [¹⁸F]FTT, which correlates with PARP-1 expression levels. snmjournals.org Western blot analyses of different breast cancer cell lines, such as HCC1937, MDA-MB-231, and MCF-7, have revealed varying levels of PARP-1 expression, with [¹⁸F]FTT uptake in vivo directly paralleling these expression levels. nih.gov Furthermore, preclinical imaging studies in mice with MDA-MB-231 xenografts, a triple-negative breast cancer cell line, have shown high baseline tumor uptake of [¹⁸F]FTT. nih.govupenn.edu This uptake could be effectively blocked by the administration of a PARP inhibitor like olaparib (B1684210), further confirming that the tracer's accumulation is target-specific. nih.govsnmjournals.orgupenn.edu

Cell LineCancer TypeRelative PARP-1 ExpressionReference
HCC1937Breast CancerHigh nih.gov
MDA-MB-231Triple-Negative Breast CancerMedium nih.gov
MCF-7Breast CancerLow nih.gov
SNU-251Ovarian Cancer (BRCA1-mutant)High nih.gov
SKOV3Ovarian Cancer (BRCA1-WT)Lower than SNU-251 nih.gov

Binding Affinity and Selectivity Studies of Fluorine F 18 Fluorthanatrace

The utility of [¹⁸F]FTT as an imaging agent is critically dependent on its high binding affinity and selectivity for its molecular target, PARP-1.

[¹⁸F]FTT was designed based on the structure of rucaparib (B1680265), a known PARP inhibitor, to ensure high binding affinity for PARP-1. nih.govupenn.edu In vitro pharmacological binding assays have confirmed that [¹⁸F]FTT is capable of measuring PARP-1 protein expression. nih.gov These findings are supported by its structural analog, ¹²⁵I-KX1, which has also demonstrated high binding affinity for PARP-1 and has been used in homogenate radioligand-binding assays and in vitro autoradiography to measure PARP-1 expression levels. nih.govupenn.edu The specific binding of [¹⁸F]FTT in various breast cancer cell lines has been shown to correlate with the levels of PARP-1 and its activity (PAR levels). nih.gov

The specificity of [¹⁸F]FTT for PARP-1 over other PARP family members, particularly PARP-2, is crucial for accurate imaging. Studies utilizing genetically engineered mouse fibroblast cells, where either PARP-1 or PARP-2 was knocked out, have provided definitive evidence of this selectivity. nih.govupenn.edu In PARP-1 knockout cells, there was a complete loss of specific tracer uptake. nih.gov Conversely, the specific uptake of the radiotracer in PARP-2 knockout cells was identical to that in wild-type cells, demonstrating that [¹⁸F]FTT is specific for PARP-1. nih.govupenn.edu

Cell ModelGenetic Modification[¹⁸F]FTT Specific UptakeConclusion
MEF wild-typeNonePresentBaseline PARP-1 binding
MEF PARP-1 KOPARP-1 KnockoutAbsent/NegligibleSpecificity for PARP-1
MEF PARP-2 KOPARP-2 KnockoutUnchanged from wild-typeNo significant binding to PARP-2

Cellular Uptake and Retention Mechanisms in Preclinical Cell Lines

The mechanism of cellular uptake and the duration of retention are key pharmacodynamic properties of an imaging tracer. In vitro cell uptake assays with [¹⁸F]FTT in multiple human breast cancer cell lines have been performed. nih.gov Co-incubation with a competitive inhibitor, olaparib, was used to determine the specific binding of [¹⁸F]FTT. nih.gov These studies revealed that the uptake of [¹⁸F]FTT is target-mediated. nih.gov The radiotracer is taken up by cells expressing PARP-1 and is retained, allowing for visualization with PET imaging. cancer.gov Blocking studies in preclinical models have shown that pre-administration of a PARP inhibitor like olaparib significantly reduces the tumor uptake of [¹⁸F]FTT, indicating a competitive binding mechanism at the target site. nih.govupenn.edu Conversely, a compound initially thought to be a PARP inhibitor, iniparib, which was later shown to have no PARP inhibitory potency, had no effect on [¹⁸F]FTT uptake, further validating the specificity of the uptake mechanism. upenn.edu

Correlation of ¹⁸F-FTT Uptake with Quantified PARP-1 Expression Levels

Preclinical and clinical studies have consistently demonstrated a strong positive correlation between the uptake of ¹⁸F-FTT and the expression levels of PARP-1 in cancerous tissues. In preclinical investigations involving human breast cancer cell lines, a clear relationship was established between ¹⁸F-FTT accumulation and PARP-1 protein levels. Western blot analyses revealed that PARP-1 expression was highest in HCC1937 cells, followed by MDA-MB-231, and then MCF-7 cells. In vivo studies in xenograft models mirrored these findings, with the uptake of ¹⁸F-FTT paralleling the PARP-1 expression rank order of the cell lines. nih.gov

In clinical studies with ovarian cancer patients, a significant positive correlation was observed between ¹⁸F-FTT uptake, measured by PET, and PARP-1 expression in tumor tissue samples determined by immunofluorescence. jci.org The correlation between PARP-1 immunofluorescence and ¹⁸F-FTT PET imaging yielded a squared Pearson correlation coefficient (r²) of 0.60. jci.org This relationship was further substantiated using [¹²⁵I]KX1, an iodinated analogue of ¹⁸F-FTT, in autoradiography studies which also showed a strong correlation with PARP-1 immunofluorescence (r² = 0.79). jci.org

Notably, no correlation was found between the uptake of ¹⁸F-FTT and that of the glucose analogue ¹⁸F-FDG, underscoring that these radiotracers visualize distinct molecular processes. snmjournals.orgjci.org

Table 1: Correlation of ¹⁸F-FTT Uptake with PARP-1 Expression in Ovarian Cancer

Measurement 1 Measurement 2 Squared Pearson Correlation Coefficient (r²)
PARP-1 Immunofluorescence ¹⁸F-FTT PET Imaging 0.60
PARP-1 Immunofluorescence [¹²⁵I]KX1 Autoradiography 0.79
PARP-1 Immunofluorescence ¹⁸F-FDG PET Imaging No Correlation
¹⁸F-FTT PET Imaging ¹⁸F-FDG PET Imaging No Correlation
[¹²⁵I]KX1 Autoradiography ¹⁸F-FDG PET Imaging No Correlation

Competitive Inhibition Studies with Known PARP Inhibitors (e.g., Olaparib, Rucaparib)

The specificity of ¹⁸F-FTT for PARP-1 is further evidenced by competitive inhibition studies. In these experiments, the administration of a therapeutic PARP inhibitor is shown to block the uptake of ¹⁸F-FTT, demonstrating that both compounds compete for the same binding site on the PARP-1 enzyme.

Preclinical imaging studies in mice with breast cancer xenografts have shown that the uptake of ¹⁸F-FTT can be effectively blocked by the administration of olaparib, a clinically approved PARP inhibitor. nih.govupenn.edu Conversely, treatment with iniparib, a compound initially thought to be a PARP inhibitor but later shown to lack PARP inhibitory activity, had no effect on ¹⁸F-FTT uptake. upenn.edu This highlights the specificity of the binding interaction. In vitro uptake experiments in HCC1937 cells also demonstrated a significant and quantitative blocking of ¹⁸F-FTT uptake by olaparib (p < 0.001). nih.gov

As ¹⁸F-FTT is a structural analogue of rucaparib, it inherently shares a similar mechanism of binding to PARP-1. nih.gov Studies with a structurally identical, radiolabeled version of rucaparib, [¹⁸F]rucaparib, have shown that its uptake is significantly reduced by the co-administration of other PARP inhibitors, confirming PARP-selective binding. nih.gov This provides strong evidence that rucaparib, and by extension ¹⁸F-FTT, acts as a competitive inhibitor. The ability to block ¹⁸F-FTT uptake with therapeutic PARP inhibitors like olaparib and talazoparib (B560058) has also been confirmed in clinical studies, where a reduction in tracer signal after initiation of PARP inhibitor therapy indicates successful target engagement. nih.govnih.gov

Table 2: Summary of ¹⁸F-FTT Competitive Inhibition Findings

Inhibitor Study Type Model Outcome
Olaparib In vivo Breast Cancer Xenograft Blocked ¹⁸F-FTT uptake
Olaparib In vitro HCC1937 Cells Significant (p < 0.001) and quantitative blocking of ¹⁸F-FTT uptake
Rucaparib In vitro / In vivo Pancreatic Cancer Models [¹⁸F]rucaparib uptake significantly reduced by other PARP inhibitors
Iniparib In vivo Breast Cancer Xenograft No effect on ¹⁸F-FTT uptake

Intracellular Trapping Mechanisms of the Radiotracer

The retention of ¹⁸F-FTT within tumor cells is not due to a classic metabolic trapping mechanism, such as the phosphorylation that retains ¹⁸F-FDG inside cells. Instead, the intracellular accumulation and retention of ¹⁸F-FTT are primarily driven by its specific and high-affinity binding to the PARP-1 enzyme. nih.govjci.org

Pharmacokinetic analyses of ¹⁸F-FTT in both breast and ovarian cancer patients have shown that its uptake is best described by models of reversible binding. nih.govnih.gov This indicates that the radiotracer binds to its target, PARP-1, and can also dissociate, establishing an equilibrium. The level of ¹⁸F-FTT retention, therefore, reflects the concentration of available PARP-1 binding sites within the tumor.

The process can be summarized as follows:

Cellular Entry: ¹⁸F-FTT, being a small molecule, enters the cell.

Target Binding: Inside the cell, ¹⁸F-FTT binds specifically to the PARP-1 enzyme. This binding is the primary reason for its accumulation in PARP-1 expressing cells over background tissue.

It is important to note that the in vivo quantification of ¹⁸F-FTT can be influenced by the presence of radiometabolites, especially at later time points after injection. nih.govresearchgate.net Studies have shown that ¹⁸F-FTT is metabolized in vivo, and these radiometabolites can also accumulate in tissues, potentially affecting the accuracy of PARP-1 quantification if imaging is performed too late. nih.govresearchgate.net Therefore, optimized imaging protocols, often involving imaging around 50-60 minutes post-injection, are used to maximize the signal from specific binding to PARP-1 while minimizing the contribution from metabolites. nih.govresearchgate.net

Preclinical Evaluation and Imaging Research Models

In Vitro Imaging Validation Methodologies

In vitro studies are fundamental in the initial characterization of a radiotracer, providing insights into its binding affinity, specificity, and cellular uptake mechanisms.

The uptake of [18F]FTT has been evaluated in various cancer cell lines to ascertain its correlation with PARP-1 expression. Studies have utilized a panel of human breast cancer cell lines, including HCC1937 (BRCA1 mutant), MDA-MB-231 (triple-negative), and MCF-7 (luminal A), which exhibit differential levels of PARP-1 expression.

Research findings indicate a direct correlation between [18F]FTT uptake and PARP-1 expression levels, with HCC1937 cells demonstrating the highest uptake, followed by MDA-MB-231 and then MCF-7 cells. aacrjournals.org The specificity of [18F]FTT for PARP-1 over PARP-2 was confirmed using genetically engineered mouse embryonic fibroblast (MEF) cells. In these studies, MEF cells with a knockout of the PARP-1 gene (MEF PARP1 KO−/−) showed a significant reduction in radiotracer uptake, whereas MEF cells with a PARP-2 knockout (MEF PARP2 KO −/−) and wild-type MEF cells showed comparable uptake. nih.gov

Table 1: Relative [18F]FTT Specific Binding Ratios in Human Breast Cancer Cell Lines

Cell LinePARP-1 Expression LevelRelative [18F]FTT Specific Binding Ratio
HCC1937HighHigh
MDA-MB-231IntermediateIntermediate
MCF-7LowLow

To further validate the binding of [18F]FTT to PARP-1 in a more complex biological environment, in vitro autoradiography has been employed on tissue samples. For these studies, an analog of [18F]FTT, [125I]KX1, has been utilized. nih.gov This technique allows for the visualization and quantification of radiotracer binding directly on sections of tumor tissue.

Autoradiography studies have demonstrated that the binding of [125I]KX1 to tumor tissue can be significantly reduced by co-incubation with PARP inhibitors, such as olaparib (B1684210), confirming the specificity of the tracer for its target. nih.gov Quantitative analysis from these studies provides valuable data on the density of PARP-1 in tumor tissues. Saturation binding assays using [125I]KX1 have determined the maximal binding capacity (Bmax) in different cell lines, providing a quantitative measure of PARP-1 expression.

Table 2: Quantitative [125I]KX1 Binding Parameters in Breast Cancer Cell Lines

Cell LineBmax (fmol/mg protein)
MDA-MB-2312017 ± 178
MCF-71393 ± 105

Animal Models for Preclinical Imaging Research

Animal models are indispensable for evaluating the in vivo behavior of a radiotracer, providing a platform to study its biodistribution, pharmacokinetics, and tumor-targeting capabilities in a living organism.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in the preclinical evaluation of [18F]FTT. Murine models bearing xenografts of the HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines have been used to assess in vivo [18F]FTT uptake. aacrjournals.org

The results from these in vivo studies have consistently mirrored the in vitro findings, with the highest tumor uptake of [18F]FTT observed in the high PARP-1 expressing HCC1937 xenografts and the lowest in the low PARP-1 expressing MCF-7 xenografts. aacrjournals.org These studies have been crucial in demonstrating that [18F]FTT can non-invasively measure PARP-1 expression in solid tumors in a living system. nih.gov

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into a mouse, offer a more clinically relevant platform for translational research. [18F]FTT has been evaluated in PDX models of ovarian cancer to assess its potential as a biomarker for predicting response to PARP inhibitor therapy. nih.govsnmjournals.orgelsevierpure.com

In these PDX models, a significant correlation was observed between the decrease in [18F]FTT tumor uptake after treatment with a PARP inhibitor and the subsequent tumor response. nih.govsnmjournals.orgelsevierpure.com Specifically, a strong correlation (r=0.77-0.81) was found between the reduction in [18F]FTT uptake and the response to PARP inhibitor therapy in PARPi-resistant PDX models. snmjournals.orgelsevierpure.com

In Vivo Positron Emission Tomography (PET) Imaging Studies

In vivo PET imaging studies with [18F]FTT in animal models have provided compelling evidence of its utility as a PARP-1 imaging agent. These studies have not only demonstrated the tracer's ability to accumulate in tumors with high PARP-1 expression but also its specificity for the target.

Blocking studies have been a key component of the in vivo evaluation. Administration of the PARP inhibitor olaparib prior to [18F]FTT injection resulted in a significant reduction of the radiotracer's uptake in the tumor, confirming that the uptake is mediated by binding to PARP-1. nih.gov In contrast, a compound initially thought to be a PARP inhibitor but later shown to lack this activity, iniparib, did not block the uptake of [18F]FTT. nih.gov Quantitative analysis from these PET studies often involves measuring the tumor-to-muscle (T/M) uptake ratio, which provides a semi-quantitative measure of tracer accumulation in the tumor relative to background tissue.

Table 3: In Vivo [18F]FTT PET Imaging Findings in Murine Xenograft Models

Xenograft ModelRelative Tumor-to-Muscle Uptake RatioEffect of Olaparib Blockade
HCC1937 (High PARP-1)HighSignificant Reduction in Uptake
MDA-MB-231 (Intermediate PARP-1)IntermediateReduction in Uptake
MCF-7 (Low PARP-1)Low-

Assessment of ¹⁸F-FTT Uptake in Solid Tumors Across Different Models

Preclinical research has demonstrated the utility of ¹⁸F-FluorThanatrace (¹⁸F-FTT) in visualizing and quantifying Poly(ADP-ribose) polymerase-1 (PARP-1) expression across a variety of solid tumor models. In vivo studies using xenografts of human breast cancer cell lines revealed that the uptake of ¹⁸F-FTT directly correlates with the expression levels of PARP-1. For instance, a study involving three breast cancer cell lines—HCC1937 (BRCA1 mutant), MDA-MB-231 (triple-negative with wild-type BRCA1/2), and MCF-7 (luminal A with wild-type BRCA1/2)—showed that tumor uptake of the radiotracer mirrored the PARP-1 expression determined by western blot, which was highest in HCC1937, followed by MDA-MB-231, and then MCF-7. This provided initial evidence that ¹⁸F-FTT can measure PARP-1 expression in vivo. nih.gov

Similarly, in preclinical models of ovarian cancer, ¹⁸F-FTT has been effectively evaluated. Studies using patient-derived xenograft (PDX) models of high-grade serous ovarian cancer have shown significant ¹⁸F-FTT uptake, which is instrumental for assessing the expression of PARP-1 non-invasively. aacrjournals.org The tracer's uptake has been validated to be specific to PARP-1, as demonstrated in studies using genetically engineered mouse fibroblast cells where the knockout of PARP-1, but not PARP-2, abrogated tracer uptake. nih.gov This specificity is crucial for accurately imaging the intended molecular target.

The following table summarizes findings from preclinical studies on ¹⁸F-FTT uptake in different solid tumor models.

Model TypeCell Line/Tumor TypeKey Findings
Breast Cancer Xenograft HCC1937, MDA-MB-231, MCF-7¹⁸F-FTT uptake correlated with PARP-1 protein expression levels (HCC1937 > MDA-MB-231 > MCF-7).
Ovarian Cancer PDX High-Grade Serous Ovarian Cancer¹⁸F-FTT PET was successfully used to measure PARP-1 expression before and after therapy.
Genetically Engineered Fibroblasts MEF PARP-1 KO, MEF PARP-2 KOTracer uptake was specifically abrogated by PARP-1 knockout, but not PARP-2 knockout, confirming selectivity.

Evaluation of Target Engagement by Poly(ADP-Ribose) Polymerase Inhibitors in Preclinical Models

A significant application of ¹⁸F-FTT in preclinical research is the dynamic assessment of target engagement by PARP inhibitors (PARPi). Since ¹⁸F-FTT is an analog of a PARP inhibitor, its binding to PARP-1 is competitive with therapeutic PARPi. This mechanism allows for the visualization and quantification of how effectively a therapeutic PARPi, such as olaparib, occupies the PARP-1 binding sites within a tumor.

In preclinical imaging studies using breast cancer xenograft models (MDA-MB-231), the administration of olaparib was shown to effectively block the uptake of ¹⁸F-FTT in the tumor. nih.gov This blocking effect serves as a direct indicator of target engagement. Conversely, treatment with iniparib, a compound once considered a PARPi but later shown to lack direct PARP inhibitory activity, had no effect on ¹⁸F-FTT uptake, further validating the specificity of the imaging signal for PARP-1 engagement. nih.gov

Furthermore, in patient-derived xenograft (PDX) models of ovarian cancer, a decrease in ¹⁸F-FTT tumor uptake following treatment with olaparib was found to correlate strongly with the therapeutic response, as measured by changes in tumor volume (r = 0.77–0.81). aacrjournals.org This demonstrates that ¹⁸F-FTT PET can provide an early indication of whether a PARPi is reaching its target and exerting a biological effect, potentially predicting treatment efficacy long before anatomical changes in tumor size are detectable. The decline in the tracer's uptake shortly after the initiation of PARPi therapy provides a robust measure of drug-target engagement. aacrjournals.org

Non-Invasive Quantification of PARP-1 Expression in Vivo

¹⁸F-FTT has been established as a PARPi-analog PET radiotracer capable of non-invasively measuring and quantifying PARP-1 expression in vivo. aacrjournals.org Preclinical studies have consistently shown a strong correlation between the intensity of the ¹⁸F-FTT PET signal and the level of PARP-1 protein expression confirmed through ex vivo methods like western blotting and immunofluorescence staining. nih.gov

In breast cancer models, the standardized uptake value (SUV) derived from ¹⁸F-FTT PET scans serves as a robust metric for quantifying PARP-1 expression. nih.gov The ability to measure the entire burden of disease non-invasively offers a significant advantage over invasive biopsies, which are subject to sampling errors and may not capture the heterogeneity of PARP-1 expression within or between tumors. Both preclinical and early clinical studies suggest that ¹⁸F-FTT can serve as a valuable biomarker for PARP-1 expression in breast cancer and other malignancies. nih.gov This quantitative imaging approach is pivotal for understanding tumor biology and has the potential to guide patient selection for PARPi therapies.

Comparative Preclinical Imaging Research with Other Radiotracers

Comparative Analysis with Other Poly(ADP-Ribose) Polymerase Radiotracers (e.g., ¹⁸F-PARPi)

The landscape of PARP-targeted imaging agents includes several radiotracers, with ¹⁸F-FTT and ¹⁸F-PARPi (based on the olaparib scaffold) being two of the most prominent agents to have advanced to clinical translation. nih.gov A direct, side-by-side preclinical comparison in the same animal model—mice bearing HCC1937 breast cancer xenografts—was conducted to evaluate the properties of ¹⁸F-FTT, ¹⁸F-PARPi, and a newer agent, ¹⁸F-FPyPARP. nih.govnih.gov

The study found that all three tracers showed good uptake in the tumor xenografts. nih.gov However, there were notable differences in their pharmacokinetic profiles. Both ¹⁸F-FTT and ¹⁸F-PARPi demonstrated almost exclusively hepatobiliary clearance, which can be a limitation for imaging tumors and metastases in the abdominal region due to high background signal in the liver and intestines. nih.govnih.gov In contrast, ¹⁸F-FPyPARP, designed to be less lipophilic, showed a partial shift towards renal clearance, with bladder uptake observed in all animals, which was not the case for ¹⁸F-FTT or ¹⁸F-PARPi. nih.gov

The following table provides a comparative summary based on the preclinical side-by-side study.

Feature¹⁸F-FTT¹⁸F-PARPi¹⁸F-FPyPARP
Scaffold Rucaparib (B1680265)OlaparibOlaparib (modified)
Tumor-to-Blood Ratio (2.5h p.i.) 2.46 ± 0.353.41 ± 0.83 (1.5h p.i.)3.99 ± 0.99
Primary Clearance Route Almost exclusively hepatobiliaryAlmost exclusively hepatobiliaryMixed; partial renal clearance
Bladder Uptake Not observedNot observedConsistently observed

Differentiation of ¹⁸F-FTT Signal from Glucose Metabolism Tracers (e.g., ¹⁸F-FDG) in Preclinical Oncology

In oncological imaging, ¹⁸F-FDG is the most widely used PET tracer, providing information on glucose metabolism, which is often elevated in malignant tissues. It is crucial to establish that novel molecular imaging agents like ¹⁸F-FTT provide distinct and complementary information. Preclinical and clinical studies have compared the uptake of ¹⁸F-FTT and ¹⁸F-FDG.

Research in ovarian cancer models has shown no correlation between the uptake of ¹⁸F-FTT and ¹⁸F-FDG within the same lesions. snmjournals.org This lack of correlation is expected and confirms that the two tracers measure fundamentally different biological processes: ¹⁸F-FTT uptake is dependent on PARP-1 expression and binding availability, while ¹⁸F-FDG uptake reflects the rate of glucose transport and phosphorylation. snmjournals.orgmdpi.com

This distinction is critical for therapy monitoring. For example, after PARP inhibitor therapy, a decrease in ¹⁸F-FTT uptake is an early event indicating target engagement. aacrjournals.org In contrast, changes in ¹⁸F-FDG uptake are typically associated with downstream effects on cell viability and proliferation, which may occur later. mdpi.com A preclinical study comparing another PARP radiotracer, ¹⁸F-F-BO, with ¹⁸F-FDG after PARPi therapy noted a decrease in ¹⁸F-F-BO uptake while ¹⁸F-FDG uptake showed little to no change in the early phase. mdpi.com This highlights the unique ability of PARP-targeted radiotracers like ¹⁸F-FTT to provide pharmacodynamic information that is not available from metabolic imaging with ¹⁸F-FDG.

Pharmacokinetic and Biodistribution Analysis in Preclinical Models

The pharmacokinetic and biodistribution profile of ¹⁸F-FTT has been characterized in preclinical models, primarily in mice bearing tumor xenografts. These studies are essential for understanding the tracer's in vivo behavior, including its uptake in target and non-target organs, and its clearance pathway.

Ex vivo biodistribution analysis following intravenous injection of ¹⁸F-FTT confirms high uptake in abdominal organs, particularly the liver and intestines. nih.gov This is consistent with the tracer having a predominantly hepatobiliary route of excretion. nih.govnih.gov This characteristic is shared with other PARP radiotracers like ¹⁸F-PARPi. nih.gov The high uptake in the liver and gut can pose a challenge for the clear visualization of tumors located in the upper abdomen.

Dynamic PET imaging provides time-activity curves (TACs) that illustrate the uptake and washout of the tracer in various organs over time. For ¹⁸F-FTT, these curves show rapid uptake in the liver, followed by clearance into the intestines. nih.gov Tumor uptake is also observed, with the degree of uptake varying based on the tumor's PARP-1 expression level. Blood clearance is relatively fast, leading to favorable tumor-to-blood ratios at later time points, which is important for achieving good image contrast. researchgate.net

The table below summarizes representative biodistribution data for ¹⁸F-FTT and the comparator ¹⁸F-PARPi in HCC1937 tumor-bearing mice at 1.5 hours post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Organ¹⁸F-FTT (%ID/g ± SD)¹⁸F-PARPi (%ID/g ± SD)
Blood 0.94 ± 0.171.51 ± 0.32
Tumor 2.59 ± 0.523.99 ± 0.72
Liver 13.90 ± 2.6518.06 ± 3.42
Kidney 3.39 ± 0.503.41 ± 0.81
Intestine 6.00 ± 1.257.92 ± 1.34
Muscle 0.63 ± 0.100.77 ± 0.14
Bone 0.81 ± 0.131.13 ± 0.23

Data adapted from a comparative preclinical study. nih.gov


Time-Activity Curves and Blood Clearance in Animal Models

Preclinical studies in murine models have been instrumental in characterizing the in vivo behavior of Fluorine F 18 fluorthanatrace ([¹⁸F]FTT). Biodistribution studies in mice have elucidated the time-dependent accumulation of the radiotracer in various organs and tissues. Following intravenous injection, [¹⁸F]FTT undergoes distribution and clearance, with specific uptake in tissues expressing Poly (ADP-ribose) polymerase-1 (PARP-1).

A preclinical dosimetry study in mice involved the injection of [¹⁸F]FTT and subsequent analysis of tissue samples at multiple time points post-injection. nih.gov This allowed for the determination of the percentage of the injected dose per gram (%ID/g) in various organs, providing insights into the tracer's biodistribution and clearance patterns. The data from such studies are crucial for estimating radiation dosimetry and understanding the tracer's in vivo kinetics. nih.gov

Below is a representative data table of [¹⁸F]FTT biodistribution in a murine model, compiled from descriptive preclinical dosimetry studies. nih.gov

Organ5 min (%ID/g)30 min (%ID/g)60 min (%ID/g)120 min (%ID/g)240 min (%ID/g)
BloodData not availableData not availableData not availableData not availableData not available
HeartData not availableData not availableData not availableData not availableData not available
LungsData not availableData not availableData not availableData not availableData not available
LiverData not availableData not availableData not availableData not availableData not available
SpleenData not availableData not availableData not availableData not availableData not available
KidneysData not availableData not availableData not availableData not availableData not available
IntestineData not availableData not availableData not availableData not availableData not available
BoneData not availableData not availableData not availableData not availableData not available
UterusData not availableData not availableData not availableData not availableData not available
OvariesData not availableData not availableData not availableData not availableData not available
FatData not availableData not availableData not availableData not availableData not available
Urine and FecesData not availableData not availableData not availableData not availableData not available

Note: Specific numerical data for the time-activity curves in each organ were not available in the searched literature. The table structure is provided as an illustrative example of how such data would be presented.

Tumor Kinetics and Optimal Imaging Timeframe Determination

Preclinical imaging studies using xenograft models have been pivotal in understanding the tumor kinetics of [¹⁸F]FTT. In vivo studies in mice bearing human breast cancer xenografts (MDA-MB-231) have shown that the uptake of [¹⁸F]FTT is indicative of PARP-1 expression levels. nih.gov Furthermore, these studies demonstrated that the tumor uptake of [¹⁸F]FTT could be significantly blocked by the administration of a PARP inhibitor, olaparib, confirming the specificity of the tracer for its target. nih.gov Similar findings were observed in mice with patient-derived ovarian cancer xenografts, where olaparib administration also blocked [¹⁸F]FTT uptake. nih.gov

The determination of an optimal imaging timeframe is critical for maximizing the tumor-to-background ratio and ensuring accurate quantification of PARP-1 expression. In preclinical mouse models, it has been shown that the tumor-to-normal muscle ratio is a reliable metric. researchgate.netresearchgate.net Studies have indicated that a 5-minute scan taken between 50 and 60 minutes after injection provides a robust tumor-to-normal muscle ratio that correlates well with PARP-1 expression. researchgate.netresearchgate.net This timeframe is considered optimal as it allows for sufficient tumor uptake while also allowing for the clearance of the radiotracer from non-target tissues, thus reducing background signal. researchgate.net

The kinetics of [¹⁸F]FTT in tumors are influenced by the presence of radiometabolites, which can accumulate over time. researchgate.net Therefore, imaging at later time points may be complicated by the uptake of these metabolites in both tumor and normal tissues. researchgate.net The 50 to 60-minute window is a pragmatic choice that balances these factors for effective tumor imaging. researchgate.netresearchgate.net

Assessment of Radiometabolite Profiles in Preclinical Species

The metabolic stability of a radiotracer is a key factor in its utility for quantitative imaging. Preclinical investigations have shown that [¹⁸F]FTT undergoes rapid metabolism in mice. researchgate.netresearchgate.net This metabolism leads to the formation of radiometabolites that can also be taken up by tissues, including tumors, which can influence the interpretation of PET images, particularly at later time points. researchgate.net

In mouse xenograft models, it has been observed that there is a similar uptake of radiometabolites in both tumor xenografts and normal muscle tissue. researchgate.netresearchgate.net This finding has important implications for quantitative analysis, suggesting that reference tissue models using normal muscle may help to correct for the non-specific signal from radiometabolites. researchgate.net

While the presence and impact of radiometabolites have been acknowledged, detailed profiles identifying the specific chemical structures and concentrations of these metabolites in preclinical species over time are not extensively detailed in the available literature. However, the consistent finding of rapid metabolism underscores the importance of adhering to optimized imaging protocols to minimize the confounding effects of these metabolites on the quantification of PARP-1-specific binding. researchgate.net

Brain Penetration Considerations and Assessment in Specific Research Models

The ability of a PET tracer to cross the blood-brain barrier (BBB) is a critical determinant of its utility for imaging intracranial targets. For [¹⁸F]FTT, preclinical evidence suggests that its effectiveness for brain imaging is limited due to poor penetration of the BBB. researchgate.net This characteristic restricts its application in the context of neuro-oncology and the study of PARP-1 expression in primary brain tumors or brain metastases. researchgate.net

While other PARP-targeted radiotracers, such as [¹⁸F]PARPi, have shown the ability to cross the BBB in preclinical mouse models of glioma, this property has not been demonstrated for [¹⁸F]FTT. researchgate.netnih.gov The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and interaction with efflux transporters, are key factors governing its ability to penetrate the BBB. The limited brain uptake of [¹⁸F]FTT suggests that its properties are not optimal for traversing this biological barrier. researchgate.netresearchgate.net Consequently, the preclinical evaluation of [¹⁸F]FTT has primarily focused on its application in peripheral tumors. nih.gov

Theoretical Frameworks and Advanced Imaging Methodologies in Research

Quantitative Imaging Metrics and Pharmacokinetic Modeling for ¹⁸F-FTT

Quantitative analysis of ¹⁸F-FTT positron emission tomography (PET) data is crucial for standardizing measurements and enabling objective assessment of PARP-1 expression. This involves the use of established metrics and advanced modeling techniques to interpret the dynamic uptake of the tracer in tissues.

The Standardized Uptake Value (SUV) is a widely used semi-quantitative metric in clinical and research PET imaging. It normalizes the radioactivity concentration within a region of interest to the injected dose and the patient's body weight or surface area, facilitating comparisons across different subjects and time points.

In studies involving ¹⁸F-FTT, SUV measurements have demonstrated significant variability in tracer uptake among patients with the same cancer type, reflecting the heterogeneity of PARP-1 expression. For instance, in patients with ovarian cancer, the maximum SUV (SUVmax) has been observed to range from a background level of 2 to as high as 12. nih.gov This wide range underscores the potential of ¹⁸F-FTT PET to stratify patients based on their tumor's PARP-1 expression levels. Research has shown no correlation between the SUVmax of ¹⁸F-FTT and that of ¹⁸F-FDG (a tracer for glucose metabolism), indicating that ¹⁸F-FTT provides distinct information about the tumor's molecular characteristics. researchgate.net

Interactive Data Table: Illustrative Range of ¹⁸F-FTT SUVmax in Ovarian Cancer Lesions

Patient CohortNumber of LesionsMinimum SUVmaxMaximum SUVmaxMean SUVmaxStandard Deviation
Ovarian Cancer552.112.36.82.5

Note: This table is illustrative and based on reported ranges in research literature.

While SUV provides a practical measure of tracer uptake, kinetic modeling offers a more detailed and quantitative assessment of the tracer's behavior in vivo. These models use dynamic PET imaging data, which involves acquiring a series of images over time, to estimate physiological parameters related to tracer delivery, binding, and clearance.

For ¹⁸F-FTT, a reversible two-tissue compartment model has been successfully applied to analyze its uptake kinetics. nih.gov This model describes the movement of the tracer between the plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment (representing binding to PARP-1). From this model, the total distribution volume (VT), which reflects the total concentration of the tracer in the tissue relative to plasma at equilibrium, can be derived.

Another key parameter derived from kinetic analysis is the Distribution Volume Ratio (DVR). The Logan reference tissue model is often employed to estimate DVR without the need for arterial blood sampling, by using a reference tissue with negligible specific binding. nih.gov Studies have shown a strong correlation between ¹⁸F-FTT uptake parameters derived from kinetic modeling and in vitro measurements of PARP-1 expression. For example, the Logan reference tissue DVR and the total distribution volume from a two-tissue compartment model were found to be significantly correlated with PARP-1 expression as measured by immunofluorescence (r = 0.83 and r = 0.76, respectively). nih.govupenn.edu

Interactive Data Table: Correlation of Kinetic Parameters with PARP-1 Expression

Kinetic ParameterCorrelation Coefficient (r) with PARP-1 Immunofluorescencep-value
Distribution Volume Ratio (DVR)0.83< 0.05
Total Distribution Volume (VT)0.76< 0.05

Note: This table presents correlation data from a study in ovarian cancer patients. nih.govupenn.edu

Correlation of Imaging Signal with Molecular Markers in Research

A critical aspect of validating a new imaging tracer is to establish a strong correlation between the imaging signal and the expression or activity of the molecular target. For ¹⁸F-FTT, research has focused on correlating its uptake with established biomarkers of PARP-1 expression and DNA damage response.

Preclinical and clinical studies have consistently demonstrated a positive correlation between ¹⁸F-FTT uptake and PARP-1 protein levels. In preclinical models using different human breast cancer cell lines, the in vivo uptake of ¹⁸F-FTT directly paralleled the PARP-1 expression levels as determined by Western blot analysis. nih.govupenn.edu Specifically, cell lines with higher PARP-1 expression showed greater ¹⁸F-FTT accumulation. nih.govupenn.edu

Clinical trials have further substantiated these findings. In patients with various cancers, including prostate and pancreatic cancer, studies have been designed to correlate ¹⁸F-FTT uptake measures with PARP-1 expression determined by immunohistochemistry (IHC) in tumor tissue specimens. cancer.govcancer.gov These investigations are crucial for confirming that the PET signal accurately reflects the target protein concentration in human tumors.

PARP inhibitors have shown particular efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, often associated with mutations in genes like BRCA1 and BRCA2. A key area of research has been to investigate the relationship between ¹⁸F-FTT uptake and markers of Homologous Recombination Deficiency (HRD).

Interestingly, a study in women with untreated primary breast cancer found no correlation between the baseline uptake of ¹⁸F-FTT and the tumor's HRD score. nih.gov This suggests that ¹⁸F-FTT provides information that is distinct from and complementary to genomic-based HRD assessments. nih.gov While HRD status indicates a potential vulnerability to PARP inhibition, ¹⁸F-FTT PET offers a direct in vivo measurement of the drug's target, PARP-1. This distinction is important, as not all patients with HRD tumors respond to PARP inhibitors, and ¹⁸F-FTT could potentially identify those with high PARP-1 expression who are more likely to benefit. nih.gov

Methodological Considerations for Imaging Data Acquisition and Analysis

Standardized and optimized methodologies for data acquisition and analysis are essential for ensuring the reliability and reproducibility of ¹⁸F-FTT PET imaging in research.

For routine clinical and research purposes, a static PET/CT scan is typically performed approximately 60 minutes after the intravenous injection of ¹⁸F-FTT. nih.gov This time point is based on kinetic studies showing a favorable tumor-to-background ratio. nih.gov The acquisition usually covers the whole body or a specific region of interest, and the images are reconstructed using standard algorithms.

For more in-depth quantitative analysis, dynamic PET imaging is performed, often for at least 60 minutes post-injection, to capture the tracer's kinetic profile. nih.gov This requires more complex data analysis, including corrections for patient motion and the generation of time-activity curves for different regions of interest. When conducting kinetic modeling that requires an arterial input function, arterial blood sampling is performed to measure the concentration of the radiotracer and its metabolites in the plasma over time. nih.gov

Image Reconstruction and Attenuation Correction Protocols for Preclinical PET

The transformation of raw PET data into a quantifiable image is a multi-step process involving complex reconstruction algorithms and corrections for photon attenuation. The choice of these protocols significantly impacts image quality, noise, spatial resolution, and the accuracy of tracer uptake measurements.

Image Reconstruction Algorithms

In preclinical imaging with tracers like Fluorine F 18 fluorthanatrace, iterative reconstruction algorithms are predominantly used over simpler analytical methods like filtered back projection (FBP) due to their superior noise handling and ability to model the physical and statistical nature of PET data. manchester.ac.uknih.gov The most common iterative algorithm is Ordered Subset Expectation Maximization (OSEM). nih.govmdpi.com

OSEM (Ordered Subset Expectation Maximization): This algorithm accelerates image reconstruction by using subsets of the projection data in each iteration. nih.gov A typical protocol for preclinical studies might involve 2D-OSEM with 2 iterations and 20 subsets. mdpi.com The number of iterations and subsets is a critical parameter; higher numbers can increase image sharpness and contrast but may also amplify noise. nih.govresearchgate.net

Advanced Modeling: Modern reconstruction techniques often incorporate models for Point Spread Function (PSF) and Time of Flight (TOF). PSF modeling accounts for the scanner's inherent resolution limits, improving recovery of signal in small structures. nih.govnih.gov TOF information, which uses the slight time difference in the arrival of the two annihilation photons, helps to better localize the event, leading to reduced image noise and faster convergence. nih.govnih.govresearchgate.net The inclusion of PSF and TOF modeling can significantly increase quantitative values like the Standardized Uptake Value (SUV) and improve the signal-to-noise ratio, especially in small lesions. nih.gov

Interactive Table: Comparison of PET Reconstruction Algorithms

Attenuation Correction (AC)

As annihilation photons travel from the subject to the detector, many are absorbed or scattered by tissue, an effect known as attenuation. Without correction, this leads to a significant underestimation of tracer concentration, particularly in the center of the animal. fei-lab.orgaapm.org For preclinical PET/CT systems used in this compound studies, attenuation correction is almost universally performed using a map derived from a co-acquired CT scan. fei-lab.orgnih.gov

The process involves:

Acquisition of a low-dose CT scan of the animal. wordpress.com

Conversion of the CT image's Hounsfield Units (HU) into a linear attenuation coefficient (LAC) map for the 511 keV energy of PET photons. aapm.org

Application of this µ-map during the PET reconstruction process to correct the data for attenuation on a line-by-line basis. aapm.org

CT-based AC is considered the gold standard for preclinical studies as it provides an accurate, low-noise anatomical map of tissue densities, which is superior to methods using radioactive transmission sources or assuming uniform attenuation. nih.gov Ultra-low-dose CT protocols are often employed to minimize the radiation dose to the animal, especially in longitudinal studies, while still providing accurate µ-maps for PET quantification. sdu.dkresearchgate.net

Image Registration and Motion Correction Techniques in Animal Studies

Preclinical imaging of animal models, while powerful, is susceptible to artifacts from physiological motion and challenges in precisely aligning images from different modalities or time points.

Motion Correction

Even under anesthesia, physiological processes, primarily respiration, cause significant motion of organs in the thorax and upper abdomen. This motion leads to blurring of the PET image, which can reduce the measured peak tracer concentration (SUVmax), artificially increase the apparent volume of a tumor, and potentially obscure small lesions. nih.govresearchgate.net

To mitigate these effects, respiratory gating techniques are often employed:

Hardware-Based Gating: This involves using an external sensor, such as a pressure-sensitive belt around the animal's chest or an infrared camera tracking a marker, to monitor the respiratory cycle. nih.gov

Data-Driven Gating: These advanced methods extract the respiratory signal directly from the PET list-mode data, eliminating the need for external hardware. nih.govmdpi.com

In both cases, the PET data is sorted into multiple "bins" corresponding to different phases of the respiratory cycle (e.g., end-inspiration, end-expiration). nih.gov An image can then be reconstructed from a single bin (typically the end-expiratory phase, where motion is minimal) to produce a sharper, motion-corrected image with more accurate quantification. researchgate.net

Image Registration

Image registration is the process of spatially aligning different image datasets. In the context of this compound research, this is crucial for:

PET/CT Fusion: Although acquired on the same scanner, slight animal movement between the CT and PET scans can cause misalignment. Software-based registration ensures that the functional PET data is accurately overlaid onto the anatomical CT image for precise localization of tracer uptake. mdpi.com

Longitudinal Studies: To accurately track changes in tracer uptake in the same animal over time (e.g., before and after therapy), images from different scan sessions must be co-registered to ensure that the same anatomical region is being compared.

Multimodal Imaging (PET/MRI): When correlating this compound uptake with information from other modalities like Magnetic Resonance Imaging (MRI), robust registration algorithms are essential. nih.gov

Registration techniques range from rigid-body transformations (accounting for translation and rotation) to more complex deformable or non-rigid algorithms that can account for changes in the animal's positioning or internal organ shifts between scans. researchgate.netwashington.edu Voxel-based algorithms that use mutual information as a similarity metric are commonly used to automatically align images without the need for external fiducial markers. nih.govwashington.edu

Volume of Interest (VOI) Definition and Quantitation Methodologies

The final step in extracting meaningful data from reconstructed and corrected PET images is the definition of volumes of interest (VOIs) and the calculation of quantitative metrics.

VOI Definition

A VOI is a three-dimensional region drawn on the image to extract quantitative data from a specific anatomical structure, such as a tumor, organ, or reference tissue. The methodology for defining VOIs can significantly affect the results, and standardization is crucial for reproducibility. nih.govnih.gov

Common approaches include:

Manual Delineation: An operator manually draws the VOI boundary on one or more image slices. This is often guided by the co-registered anatomical image (CT or MRI) to improve accuracy.

Semi-Automated Thresholding: A VOI is automatically generated to include all contiguous voxels above a certain threshold, which can be a fixed percentage (e.g., 40-50%) of the maximum voxel value within the region.

Anatomy-Based Definition: For studies involving this compound, VOIs for tumors are often defined based on anatomical correlation with CT imaging, adhering to criteria such as RECIST 1.1 for lesion selection. nih.gov For example, a spherical VOI of a fixed size may be placed over the tumor, guided by the CT scan.

Quantitation Methodologies

Once a VOI is defined, various metrics can be calculated to quantify this compound uptake.

Standardized Uptake Value (SUV): This is the most common semi-quantitative metric in PET. It normalizes the measured radioactivity concentration in a VOI by the injected dose and the animal's body weight. Key SUV metrics include:

SUVmax: The value of the single hottest voxel within the VOI. It is simple to measure but can be sensitive to image noise.

SUVmean: The average SUV of all voxels within the VOI. It is less sensitive to noise but highly dependent on the accuracy of the VOI delineation.

Tumor-to-Background Ratios (TBR): To assess the specificity of tracer uptake, the SUV in a tumor VOI is often divided by the SUV in a reference tissue VOI (e.g., muscle or blood pool), yielding a TBR. This can provide a more robust measurement by controlling for variability in tracer delivery and clearance. In preclinical xenograft studies, tumor-to-liver ratios have been used for quantitative analysis. researchgate.net

Specific Binding Analysis: In preclinical characterization of this compound, a key methodology involves determining specific binding. This is achieved by comparing tracer uptake at baseline to uptake after administering a competitive blocking agent (e.g., a non-radiolabeled PARP inhibitor like olaparib). nih.gov A significant reduction in uptake following the blocking agent confirms that the tracer is binding specifically to its target.

Interactive Table: Research Findings on Preclinical Quantification

Future Research Directions and Translational Potential of Fluorine F 18 Fluorthanatrace

Investigating Mechanisms of Resistance to Poly(ADP-Ribose) Polymerase Inhibition Through ¹⁸F-FTT Imaging Research

A significant challenge in cancer therapy is the development of resistance to targeted agents like PARP inhibitors (PARPi). While PARPi have become a standard-of-care treatment for homologous recombination deficient (HRD) cancers, not all patients with HRD tumors respond, and many eventually develop resistance. nih.govresearchgate.netnih.gov [¹⁸F]FTT imaging is poised to become a critical tool for non-invasively investigating the dynamic biological processes that underpin this resistance.

Role of Efflux Transporters (e.g., P-glycoprotein) in Radiotracer Uptake

The concentration of a PET radiotracer within a target tissue is a balance of delivery, binding, and clearance. Efflux transporters, such as P-glycoprotein (P-gp), are ATP-dependent pumps that actively transport a wide array of substances out of cells. nih.gov Overexpression of these transporters at the cellular membrane can reduce intracellular drug accumulation, serving as a well-established mechanism of multidrug resistance.

Future preclinical research should investigate whether [¹⁸F]FTT is a substrate for P-gp or other efflux transporters. If so, upregulation of these transporters in tumor cells could represent a mechanism of resistance to PARPi therapy by limiting drug access to its intracellular target, PARP-1. This could be visualized and quantified by [¹⁸F]FTT PET as reduced tracer uptake in tumors that have acquired resistance. Studies using other radiotracers, such as [¹⁸F]MC225, have successfully measured P-gp function at the blood-brain barrier, demonstrating the feasibility of using PET to probe transporter activity. nih.gov Similar research methodologies could be applied to [¹⁸F]FTT in preclinical cancer models to determine if efflux pump activity correlates with tracer uptake and, consequently, with resistance to PARPi therapy.

Monitoring Changes in PARP-1 Expression in Response to Therapeutic Pressure

The expression and activity of PARP-1 can change as tumors evolve under the pressure of therapy. [¹⁸F]FTT PET provides a non-invasive, whole-body method to dynamically monitor these changes over time, circumventing the limitations of repeated tissue biopsies. researchgate.net Preclinical and pilot clinical studies have already demonstrated that [¹⁸F]FTT can measure target engagement of PARPi. nih.gov A decline in [¹⁸F]FTT uptake shortly after the initiation of PARPi therapy indicates that the therapeutic drug is occupying the PARP-1 binding sites, which correlates with patient outcomes. nih.govresearchgate.netnih.gov

A pilot study in patients with high-grade serous ovarian cancer (HGSOC) provided compelling evidence of this potential. The change in [¹⁸F]FTT uptake after approximately one week of PARPi therapy was significantly correlated with clinical response metrics. nih.govnih.gov This suggests that early pharmacodynamic assessment with [¹⁸F]FTT could predict eventual therapeutic benefit.

Clinical EndpointCorrelation with [¹⁸F]FTT Uptake ChangeSignificance (P-value)
Best RECIST ResponseCorrelatedP = 0.01
Best CA-125 ResponseCorrelatedP = 0.033
Progression-Free Survival (PFS)CorrelatedP = 0.027
Data derived from a pilot study in 11 subjects with HRD HGSOC. nih.govnih.gov

Future research will focus on larger, multicenter trials to validate these initial findings. nih.gov Such studies will be crucial to establish [¹⁸F]FTT as a predictive biomarker to guide PARPi therapies, potentially identifying non-responders early and allowing for a timely switch to more effective treatments. nih.govresearchgate.net

Exploration of ¹⁸F-FTT in Novel Preclinical Disease Models and Research Applications

The utility of [¹⁸F]FTT is not limited to established cancer types. Its ability to quantify PARP-1 expression in vivo opens opportunities for research in other challenging disease contexts, including brain tumors and non-oncological conditions where PARP-1 activity is implicated.

Neuro-oncology Research and Blood-Brain Barrier Penetration Strategies

Imaging primary brain tumors and brain metastases is complicated by the blood-brain barrier (BBB), which restricts the entry of many imaging agents and therapeutics. nih.gov There is a critical need for PET tracers that can effectively cross the BBB to provide biological information about brain tumors. researchgate.net

The application of [¹⁸F]FTT in neuro-oncology is an active area of investigation. A pilot study is underway to evaluate PARP-1 expression in glioblastoma patients using [¹⁸F]FTT PET/CT, particularly in the context of treatment with tumor treating fields and the PARP inhibitor niraparib. trialscreen.orgcancer.gov This research aims to determine if [¹⁸F]FTT can effectively image PARP-1 activity in recurrent brain cancer and whether tracer uptake correlates with treatment response. cancer.gov The success of these studies hinges on the ability of [¹⁸F]FTT to penetrate the BBB or the disrupted BBB associated with high-grade tumors. Future research will need to systematically characterize the BBB permeability of [¹⁸F]FTT and explore strategies to enhance its delivery to brain tissue, potentially expanding the role of PARP-targeted imaging and therapy in neuro-oncology. researchgate.net

Application in Non-Oncological Research Contexts Involving PARP-1 Modulation

PARP-1 is a key enzyme involved in cellular processes beyond DNA repair and cancer, including inflammation, ischemia-reperfusion injury, and neurodegeneration. The overactivation of PARP-1 can deplete cellular energy stores and lead to cell death in various non-cancerous pathologies. Consequently, PARP inhibitors are being explored as potential therapeutics for conditions such as stroke, myocardial infarction, and neuroinflammatory diseases.

The ability of [¹⁸F]FTT to quantify PARP-1 expression in vivo presents a significant opportunity for preclinical research in these non-oncological fields. [¹⁸F]FTT imaging could be used in animal models of these diseases to:

Characterize the spatial and temporal dynamics of PARP-1 expression following injury or during disease progression.

Assess the target engagement and pharmacodynamics of novel PARP inhibitors designed for non-oncological applications.

Serve as a biomarker to evaluate the efficacy of therapies aimed at modulating PARP-1 activity.

This expansion into non-oncological research would represent a major step in leveraging the full translational potential of [¹⁸F]FTT as a molecular imaging tool.

Integration of ¹⁸F-FTT Imaging with Preclinical Therapeutic Strategies

The development of novel cancer therapies, including combination strategies, requires robust preclinical models to test efficacy and understand mechanisms of action. [¹⁸F]FTT imaging is a powerful tool in this setting, enabling real-time, in vivo assessment of therapeutic effects on the PARP-1 target.

Preclinical studies have successfully used [¹⁸F]FTT PET in patient-derived xenograft (PDX) models of ovarian cancer to evaluate responses to both PARPi monotherapy and combination therapies. nih.govnih.gov In one key study, [¹⁸F]FTT imaging was used to assess the combination of a PARPi (olaparib) with an ataxia-telangiectasia and Rad3-related (ATR) inhibitor. nih.govresearchgate.netnih.gov The results showed that a decrease in [¹⁸F]FTT tumor uptake correlated strongly with the therapeutic response, even in models that were resistant to PARPi alone. nih.govnih.gov

Therapeutic StrategyModel TypeKey FindingCorrelation (r-value)
PARPi (Olaparib)PARPi-Resistant PDXDecrease in [¹⁸F]FTT uptake correlated with tumor response.0.77
PARPi + ATRiPARPi-Resistant PDXDecrease in [¹⁸F]FTT uptake correlated with tumor response.0.81
Data derived from preclinical studies in patient-derived xenograft (PDX) models of ovarian cancer. nih.govnih.gov

These findings highlight the potential of [¹⁸F]FTT as an indispensable tool for the preclinical evaluation of novel drug combinations. nih.gov By providing an early in vivo readout of drug-target engagement and pharmacodynamic effects, [¹⁸F]FTT imaging can help prioritize the most promising therapeutic strategies for clinical translation, potentially accelerating the development of more effective treatments for resistant cancers.

Monitoring DNA Damage Response Following Radiation Therapy or Chemotherapy

[18F]FTT holds potential as a non-invasive imaging biomarker to monitor the DNA damage response (DDR) in tumors following treatment with radiation therapy or chemotherapy. PARP-1 is a critical component of the DDR, and its expression and activity can be altered by genotoxic treatments.

In preclinical studies involving ovarian cancer cell lines, [18F]FTT has been used to measure PARP-1 protein expression. nih.gov Research has shown that the addition of a PARP inhibitor can enhance the effects of radiation, particularly in cell lines with BRCA1 mutations and homologous recombination deficiency. nih.gov Western blot analysis in these studies confirmed that combining a PARP inhibitor with radiation increases DNA damage, as measured by γH2AX, and reduces the enzymatic activity of PARP. nih.gov This suggests that PARP-1 expression, which can be quantified by [18F]FTT, is positively correlated with the response to PARP inhibitors when used in combination with radiation therapy in ovarian cancer. nih.gov

Clinical trials are underway to further investigate the role of [18F]FTT in monitoring treatment response. For instance, an early phase 1 trial is studying how well [18F]FTT PET/MRI can measure PARP activity in patients with various cancers. cancer.gov One of the objectives of this trial is to demonstrate the effects of systemic therapy regimens, including chemotherapy, on [18F]FTT uptake. cancer.gov Patients undergoing chemotherapy in this study have PET scans before starting treatment and again 2-4 weeks after completing the second course of chemotherapy, which may provide valuable data on how [18F]FTT can be used to monitor the DNA damage response induced by these therapies. cancer.gov

Assessing Target Engagement of Experimental Poly(ADP-Ribose) Polymerase Inhibitors

A significant application of [18F]FTT is in the assessment of target engagement for PARP inhibitors (PARPi). The ability to visualize and quantify the binding of a PARPi to its target, PARP-1, in vivo can provide crucial information about the drug's pharmacodynamics and help determine effective dosing.

Preclinical studies have demonstrated that the uptake of [18F]FTT in tumors can be blocked by the administration of PARP inhibitors like olaparib (B1684210). nih.gov This competitive binding indicates that [18F]FTT can be used to measure the occupancy of PARP-1 by a PARPi, thereby assessing target engagement. nih.gov

This concept has been translated into clinical research. A pilot study in patients with high-grade serous ovarian cancer evaluated [18F]FTT as a biomarker to predict the response to PARPi. nih.gov The study found that a decrease in [18F]FTT tumor uptake after approximately one week of PARPi treatment correlated with a positive response to the therapy. nih.gov All patients who exhibited a greater than 50% reduction in [18F]FTT uptake experienced a progression-free survival of over six months. nih.gov This decline in [18F]FTT uptake shortly after the initiation of PARPi therapy provides a measure of drug-target engagement and shows promise as an early biomarker to guide PARPi therapies. nih.gov

Similarly, in a trial involving patients with metastatic breast cancer, [18F]FTT PET imaging was used to measure PARP tumor expression in patients receiving standard of care PARP inhibitors. cancer.gov The study observed that all eight patients who were imaged with [18F]FTT PET/CT after starting PARPi treatment showed a decline in [18F]FTT uptake, ranging from 13% to 61%, indicating variable levels of drug-target engagement. researchgate.net The change in uptake from baseline to after the initiation of PARPi therapy was found to significantly correlate with progression-free survival. nih.gov These findings support the use of [18F]FTT as a tool to monitor the in vivo pharmacodynamics of PARP inhibitors. nih.gov

Table 1: Clinical Studies Assessing [18F]FTT for PARP Inhibitor Target Engagement

Trial IdentifierCancer TypeStudy PhasePurpose
NCT03492164Pancreatic AdenocarcinomaEarly Phase 1To evaluate the feasibility of measuring PARP-1 expression and to determine pre-/post-treatment changes in [18F]FTT uptake. cancer.gov
NCT03083288, NCT03846167Breast CancerNot ApplicableTo evaluate [18F]FTT as a functional biomarker of PARPi response by measuring uptake at baseline and after a short interval on a PARPi. researchgate.net
Not SpecifiedOvarian CancerPilot StudyTo evaluate [18F]FTT as a biomarker to predict response to PARPi by imaging at baseline and after ~1 week of PARPi. nih.gov

Development of Next-Generation Poly(ADP-Ribose) Polymerase Radiotracers

The development of [18F]FTT has paved the way for the creation of next-generation PARP radiotracers with improved characteristics for specific research and clinical applications.

Rational Design Strategies for Improved Radiotracer Characteristics

The rational design of new PARP radiotracers often involves modifying the chemical structures of existing PARP inhibitors. For example, many current PARP radiotracers are based on the scaffolds of clinically approved PARP inhibitors such as olaparib and rucaparib (B1680265). researchgate.netnih.gov This strategy leverages the known high affinity and selectivity of these drugs for PARP enzymes.

One of the key challenges with some of the first-generation 18F-labeled PARP-targeted radiotracers is their high lipophilicity, which can lead to increased non-specific uptake in abdominal organs, potentially hindering the detection of lesions in that area. researchgate.net Therefore, a major focus of next-generation design strategies is to develop less lipophilic tracers. mdpi.com This could involve the identification of a specific carrier molecule that would allow a more hydrophilic radiotracer to cross the cell membrane and reach the nucleus where PARP is located. mdpi.com

Another strategy is to develop radiotracers with improved selectivity for different members of the PARP family. For instance, researchers have described the rational design of selective small molecule inhibitors for PARP4, a less-studied member of the PARP family. rsc.org These inhibitors are based on a quinazolin-4(3H)-one scaffold and are designed to exploit a unique threonine residue in the nicotinamide sub-pocket of PARP4, leading to at least 12-fold selectivity over other PARP family members. rsc.org Such selective radiotracers could be valuable tools for investigating the specific roles of different PARP enzymes in health and disease.

Furthermore, efforts are being made to develop PARP radiotracers for single-photon emission computed tomography (SPECT). researchgate.net While PET offers superior resolution and sensitivity, SPECT is more widely accessible. The development of SPECT-based PARP radiotracers could therefore expand access to PARP imaging in a broader range of clinical settings. researchgate.net

Optimization of Pharmacokinetic and Biodistribution Properties for Specific Research Objectives

Optimizing the pharmacokinetic and biodistribution properties of PARP radiotracers is crucial for achieving high-quality imaging and accurate quantification of PARP expression. The ideal radiotracer should exhibit high uptake in the target tissue (i.e., the tumor), low uptake in non-target tissues, and rapid clearance from the blood and other background tissues.

One approach to improving the biodistribution of PARP radiotracers is through chemical modifications such as polyethylene glycol (PEG)ylation. In a preclinical study, a novel PARP-targeted imaging agent, DOTA-PEG-PARPi, was designed and optimized. nih.gov The PEG modification was intended to improve the physicochemical properties of the probe. The study found that the PEG-modified probe retained high affinity and targeting capability while also showing a significantly improved retention time in vivo. nih.gov

The choice of the radionuclide is also a critical factor. The half-life of the radionuclide should be matched with the biological half-life of the targeting vector to ensure that the intended radioactivity is delivered to the target tissues. mdpi.com

The ultimate goal is to generate a targeting vector that redirects the radionuclide in vivo with ideal pharmacokinetics, including efficient tumor penetration, high specificity, and fast blood clearance. mdpi.com For example, while monoclonal antibodies have been used as targeting vectors, smaller bio-vectors are being explored as alternatives due to their improved pharmacokinetics and better tissue penetration. mdpi.com

Table 2: Strategies for Optimizing PARP Radiotracer Properties

StrategyObjectiveExample
Reduce LipophilicityDecrease non-specific uptake in abdominal organs. researchgate.netDevelopment of more hydrophilic tracers, potentially with a specific carrier molecule. mdpi.com
PEGylationImprove biodistribution and tumor targeting. nih.govDesign of DOTA-PEG-PARPi. nih.gov
Selection of RadionuclideMatch the half-life with the biological half-life of the vector. mdpi.comNot specified
Use of Bio-vectorsImprove pharmacokinetics and tissue penetration compared to monoclonal antibodies. mdpi.comNot specified

Translational Roadmaps from Preclinical Research to Clinical Feasibility Studies

The successful clinical translation of a PET radiotracer like [18F]FTT from a preclinical setting to clinical feasibility studies follows a well-defined roadmap. This process involves several key stages, from the initial design and synthesis of the radiotracer to rigorous preclinical evaluation and, finally, to first-in-human clinical trials.

The development of [18F]FTT serves as a model for this process. It began with the identification of PARP-1 as a suitable target for PET imaging and the selection of a lead compound for radiolabeling. nih.gov This was followed by extensive preclinical evaluation, which included in vitro studies to confirm the radiotracer's binding affinity and selectivity, as well as in vivo imaging studies in animal models of cancer to assess its biodistribution, pharmacokinetics, and ability to visualize PARP-1 expression. nih.gov

A crucial step in the translational roadmap is the submission of an Investigational New Drug (IND) application to the Food and Drug Administration (FDA). rsna.org This application provides a comprehensive summary of the preclinical data and the manufacturing process for the radiotracer, and it is a prerequisite for initiating clinical trials in humans.

Once the IND is approved, the radiotracer can proceed to early-phase clinical trials. These trials are designed to evaluate the safety, biodistribution, and radiation dosimetry of the radiotracer in a small number of healthy volunteers or patients. cancer.gov For example, a phase I trial of [18F]FTT aimed to demonstrate the feasibility of imaging with the tracer in cancer patients and to show that its uptake correlates with PARP expression in tumor tissue samples. cancer.gov

Following the successful completion of phase I trials, the radiotracer can then be evaluated in larger, multi-center phase II trials to further assess its efficacy for a specific clinical application, such as predicting response to PARP inhibitor therapy. nih.gov The entire process, from the first publication of [18F]FTT to the beginning of phase II multicenter trials, took approximately seven years. nih.gov This timeline highlights the substantial time and resources required for the clinical translation of a PET radiotracer. rsna.org

The ultimate goal of this translational roadmap is to develop a PET radiotracer that can be used to improve the diagnosis and clinical management of cancer. rsna.org The successful translation of [18F]FTT provides a valuable guide for scientists and clinicians involved in the development of other novel PET radiotracers. researchgate.net

Q & A

Q. What is the mechanism by which Fluorine F 18 fluorthanatrace (FFTT) targets PARP1 in cancer cells?

FFTT is a radiolabeled analog of the PARP1 inhibitor rucaparib, designed to bind selectively to PARP1. The fluorine-18 isotope enables positron emission tomography (PET) imaging of PARP1 expression. Upon administration, FFTT accumulates in tumor cells overexpressing PARP1, a key enzyme in DNA repair. Validation involves comparing PET signal intensity with immunohistochemistry (IHC) for PARP1 in tumor biopsies .

Q. How can researchers validate FFTT's specificity for PARP1 in preclinical models?

Specificity is confirmed via competitive inhibition assays using unlabeled PARP inhibitors (e.g., olaparib) to block FFTT uptake. Additional methods include:

  • Co-registration of PET imaging with ex vivo autoradiography and IHC.
  • Genetic knockdown of PARP1 in cell lines to observe reduced tracer uptake .

Q. What methodologies are used to quantify PARP1 expression using FFTT-PET?

Standardized uptake value (SUV) metrics (e.g., SUVmax, SUVmean) are calculated from static PET scans. Dynamic PET imaging with compartmental modeling (e.g., two-tissue irreversible model) improves quantification by accounting for tracer kinetics and blood flow variability .

Advanced Research Questions

Q. How should researchers address discrepancies between FFTT-PET signal and tissue-based PARP1 assays (e.g., IHC or RNA sequencing)?

Discrepancies may arise from tumor heterogeneity, PARP1 post-translational modifications, or off-target tracer binding. Mitigation strategies include:

  • Multi-region tumor sampling for IHC/RNA-seq correlation.
  • Pharmacokinetic analysis to distinguish specific vs. nonspecific binding .

Q. What experimental design considerations are critical for optimizing FFTT-PET protocols in clinical trials?

Key factors include:

  • Standardized imaging time points (e.g., 60–90 minutes post-injection for optimal tumor-to-background ratio).
  • Harmonization of PET scanner calibration across multicenter trials.
  • Inclusion of control cohorts (e.g., PARP inhibitor-treated patients) to assess tracer sensitivity to PARP1 inhibition .

Q. How can FFTT-PET be integrated with other imaging modalities (e.g., MRI) or omics data to enhance PARP1 pathway analysis?

Multimodal approaches include:

  • Co-registration of FFTT-PET with diffusion-weighted MRI to map PARP1 expression alongside tumor cellularity.
  • Correlation with transcriptomic/proteomic profiles to identify biomarkers of PARP1 activity .

Q. What radiochemical challenges exist in synthesizing FFTT, and how can they be resolved?

Challenges include achieving high radiochemical yield (>20%) and purity (>95%). Solutions involve:

  • Optimizing isotopic exchange (18F/19F) using SnCl4-mediated reactions.
  • Implementing solid-phase extraction for purification .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing longitudinal FFTT-PET data in therapy response studies?

Use mixed-effects models to account for intra-patient variability. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for small cohorts. Machine learning algorithms (e.g., radiomics) can extract high-dimensional features from PET data .

Q. How should researchers address radiation safety in FFTT-PET studies?

Adhere to ALARA (As Low As Reasonably Achievable) principles:

  • Limit injected activity to 10 mCi (370 MBq) per scan.
  • Monitor radiation exposure for staff using dosimeters .

Q. What ethical considerations apply when using FFTT in vulnerable populations (e.g., pediatric or immunocompromised patients)?

Obtain informed consent with explicit details on tracer risks. Include pediatric dosing adjustments based on body surface area. Collaborate with ethics boards to balance scientific merit and participant burden .

Emerging Applications

Q. Can FFTT-PET predict resistance to PARP inhibitors in BRCA-mutant cancers?

Preclinical data suggest that FFTT uptake decreases in PARP inhibitor-resistant tumors due to PARP1 downregulation. Clinical validation requires longitudinal imaging paired with liquid biopsies to track resistance mechanisms .

Q. What novel applications exist for FFTT beyond oncology (e.g., neurodegenerative or inflammatory diseases)?

Emerging studies explore PARP1's role in neuroinflammation and myocardial injury. Pilot protocols should validate tracer kinetics in non-cancer models and compare with existing biomarkers (e.g., FDG-PET) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.